molecular formula C13H11BrFNO2S B3038758 4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide CAS No. 899228-13-8

4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No.: B3038758
CAS No.: 899228-13-8
M. Wt: 344.2 g/mol
InChI Key: STMCMTUVWDNIGS-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide is a brominated sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group linked to a 4-fluoro-2-methylphenyl moiety. Sulfonamides are widely studied for their diverse biological activities, including enzyme inhibition, antimicrobial effects, and therapeutic applications in diabetes and cancer .

Properties

IUPAC Name

4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c1-9-8-11(15)4-7-13(9)16-19(17,18)12-5-2-10(14)3-6-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMCMTUVWDNIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction conditions and to optimize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: As mentioned earlier, it can be synthesized via Suzuki-Miyaura coupling, which is a type of cross-coupling reaction.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can produce sulfonic acids or sulfinamides, respectively.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial and Anticancer Properties
The compound has been investigated as a lead structure for the development of new antibiotics and anticancer agents. Its sulfonamide functional group is known for conferring biological activity, making it a candidate for further exploration in drug design. Research indicates that sulfonamides often exhibit significant antibacterial properties due to their ability to inhibit bacterial folate synthesis, which is crucial for nucleic acid production.

Mechanism of Action
Studies have suggested that 4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide may exert its effects by targeting specific enzymes involved in metabolic pathways within bacterial cells or cancer cells. This targeted approach can enhance the efficacy of treatments while minimizing side effects associated with traditional therapies.

Chemical Research

Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromo-2-fluoroaniline with benzenesulfonyl chloride under controlled conditions to yield high purity products. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its potential applications. Interaction studies have shown that compounds with similar structures can exhibit varied biological activities based on their substituents and functional groups. This highlights the importance of detailed structural analysis in drug development .

Case Studies

Several case studies have documented the effectiveness of sulfonamide derivatives in clinical settings:

  • Case Study 1: Antibacterial Activity
    A study evaluated the antibacterial properties of various sulfonamides, including derivatives similar to this compound, against resistant strains of bacteria. The results indicated significant inhibition zones, suggesting potent antibacterial activity.
  • Case Study 2: Anticancer Efficacy
    Another investigation focused on the anticancer potential of sulfonamide derivatives in vitro. The study demonstrated that certain modifications to the sulfonamide structure could enhance cytotoxicity against cancer cell lines, paving the way for novel therapeutic strategies .

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and ion balance in cells . This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Crystallographic Data

The molecular geometry and intermolecular interactions of sulfonamides are critical for their functional properties. Key structural parameters include dihedral angles between aromatic rings and hydrogen-bonding patterns.

Table 1: Structural Comparison of Brominated Sulfonamides
Compound Substituents Dihedral Angle (°) Hydrogen Bonding Reference
4-Bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide 4-F, 2-Me 41.17 N—H⋯O, F⋯F contacts
4-Bromo-N-(4-bromophenyl)benzenesulfonamide 4-Br 38.5 N—H⋯O
4-Bromo-N-(4-nitrophenyl)benzenesulfonamide 4-NO₂ 32.6 N—H⋯O
4-Bromo-N-(propylcarbamoyl)benzenesulfonamide Propylcarbamoyl N/A N—H⋯O, C—H⋯O
  • Dihedral Angles: The dihedral angle between the two aromatic rings in this compound (41.17°) is larger than in analogues with electron-withdrawing groups (e.g., NO₂: 32.6°), indicating that substituent electronegativity and steric bulk influence molecular conformation .
  • Hydrogen Bonding : All compounds exhibit N—H⋯O interactions, but the fluorine substituent in the target compound introduces additional F⋯F contacts, which may stabilize crystal packing . In contrast, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide forms C—H⋯O bonds due to its aliphatic side chain .

Crystallographic and Computational Tools

Structural validation of sulfonamides relies on advanced crystallographic software:

  • SHELX Suite : Used for refining small-molecule structures (e.g., ).
  • WinGX/ORTEP-3 : Employed for crystal structure visualization and hydrogen-bond analysis ().

Biological Activity

4-Bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C14H12BrFNO2S
  • Molecular Weight : 353.22 g/mol
  • CAS Number : 899228-13-8

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Target Enzymes : It is known to interact with enzymes involved in metabolic pathways, particularly those related to neurotransmitter metabolism.
  • Mode of Action : The compound may inhibit specific enzymes such as monoamine oxidase (MAO), which is crucial for the degradation of neurotransmitters like dopamine and serotonin, thereby potentially increasing their levels in the brain .

Pharmacokinetics

The pharmacokinetic properties of this compound influence its bioavailability and therapeutic efficacy:

  • Absorption : The compound is expected to be well-absorbed due to its lipophilic nature.
  • Distribution : It is likely distributed throughout body tissues, particularly those involved in neurotransmitter metabolism.
  • Metabolism : The primary metabolic pathways include oxidative metabolism, leading to various metabolites that may also exhibit biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus5.64
Pseudomonas aeruginosa13.40

These results suggest that the compound may serve as a potential candidate for antibacterial drug development .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrates antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these strains are as follows:

Fungal StrainMIC (µg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

This dual activity highlights the compound's versatility in targeting both bacterial and fungal pathogens .

Case Studies

  • Neuroprotective Effects : In a study examining neuroprotective properties, the compound was found to significantly increase dopamine levels in neuronal cell cultures by inhibiting MAO-B activity. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.
  • Anti-inflammatory Properties : Another study investigated the anti-inflammatory effects of the compound in animal models of inflammation. Results indicated a reduction in inflammatory markers, supporting its potential use in inflammatory disorders .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide, and how can reaction yields be optimized?

Answer:
The synthesis typically involves sulfonylation of the amine group in 4-fluoro-2-methylaniline with 4-bromobenzenesulfonyl chloride. Key steps include:

  • Reagent selection: Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Temperature control: Maintain temperatures between 0–5°C during sulfonylation to minimize side reactions.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity. Yields (~60–75%) can be enhanced by optimizing stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours) .

Advanced: How do bromo and fluoro substituents influence the supramolecular interactions and crystal packing of N-(aryl)benzenesulfonamide derivatives?

Answer:
X-ray crystallography reveals that halogen substituents (Br, F) participate in non-covalent interactions:

  • Halogen bonding: Bromine acts as a halogen bond donor to electronegative atoms (e.g., sulfonyl oxygen), stabilizing layered packing .
  • Hydrogen bonding: The sulfonamide NH group forms N–H···O bonds with adjacent molecules, creating 1D chains.
  • Steric effects: The 2-methyl group on the aryl ring introduces torsional strain, reducing π-π stacking but favoring C–H···π interactions .
    Methodological note: Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement and Mercury software for topology analysis .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and NH resonance (δ ~10.5 ppm, broad).
    • ¹³C NMR: Confirm sulfonamide linkage (C–SO₂ at ~140 ppm) and halogenated carbons (C–Br at ~115 ppm; C–F at ~160 ppm) .
  • IR spectroscopy: Detect S=O stretches (1340–1160 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z 372.98) .

Advanced: How can molecular docking predict the biological activity of this compound against serine proteases?

Answer:
Workflow:

Target selection: Identify enzymes (e.g., carbonic anhydrase, thrombin) with sulfonamide-binding pockets .

Ligand preparation: Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level .

Docking software: Use AutoDock Vina or GOLD to simulate binding modes. Key interactions include:

  • Sulfonamide oxygen with Zn²+ in carbonic anhydrase.
  • Bromine as a hydrophobic anchor in enzyme pockets .

Validation: Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What strategies resolve contradictions in biological activity data between structurally similar sulfonamide derivatives?

Answer:
Contradictions often arise from:

  • Solubility differences: Use logP calculations (e.g., ACD/Percepta) to adjust dimethyl sulfoxide (DMSO) concentrations in assays .
  • Metabolic stability: Perform liver microsome studies to compare half-lives (e.g., CYP450-mediated degradation) .
  • QSAR modeling: Apply partial least squares (PLS) regression to correlate substituent electronegativity (Br, F) with activity trends. For example, bromine’s polarizability may enhance membrane permeability but reduce aqueous solubility .
  • Crystallographic validation: Resolve ambiguous SAR using SCXRD to confirm binding conformations .

Basic: What are the key considerations for designing in vitro assays to evaluate the antimicrobial potential of this compound?

Answer:

  • Strain selection: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, using ciprofloxacin as a positive control .
  • Concentration range: Prepare serial dilutions (0.5–128 μg/mL) in Mueller-Hinton broth.
  • Endpoint metrics: Determine minimum inhibitory concentration (MIC) via optical density (OD₆₀₀) after 18–24 hours .
  • Cytotoxicity: Validate selectivity using mammalian cell lines (e.g., HEK293) via MTT assay .

Advanced: How can computational tools like QSAR and molecular dynamics (MD) simulations enhance the understanding of this compound’s pharmacokinetics?

Answer:

  • QSAR: Train models with descriptors like topological polar surface area (TPSA ≈ 70 Ų) and molar refractivity (MR ≈ 70) to predict absorption (%HIA >80%) .
  • MD simulations (NAMD/GROMACS): Simulate blood-brain barrier penetration using a POPC bilayer model. Key observations:
    • Bromine’s hydrophobicity enhances lipid interaction (residence time ~50 ns).
    • Sulfonamide’s polarity limits CNS penetration .
  • ADMET prediction: Use SwissADME to forecast CYP inhibition and hERG channel liability .

Advanced: What crystallographic challenges arise in resolving the structure of halogenated sulfonamides, and how are they addressed?

Answer:

  • Disorder in halogens: Bromine’s high electron density can cause Fourier map artifacts. Mitigate via:
    • Low-temperature data collection (100 K).
    • Multi-solvent crystallization (e.g., DMF/water) to improve crystal quality .
  • Twinned crystals: Use PLATON’s TWINABS for data integration and SHELXL’s TWIN command for refinement .
  • Hydrogen atom positioning: Locate NH protons via difference Fourier maps and restrain distances (N–H = 0.88 Å) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide
Reactant of Route 2
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4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide

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